molecular formula C6H9NO2 B1272303 2-Amino-1-furan-2-yl-ethanol CAS No. 2745-22-4

2-Amino-1-furan-2-yl-ethanol

Cat. No. B1272303
CAS RN: 2745-22-4
M. Wt: 127.14 g/mol
InChI Key: JWQAFPHYLSGNSK-UHFFFAOYSA-N
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Description

2-Amino-1-furan-2-yl-ethanol is a compound that features both an amino and a furan group attached to an ethanol backbone. This structure is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound can be synthesized through various methods, including chemoenzymatic approaches, and can participate in a range of chemical reactions, such as cycloadditions, due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of 2-Amino-1-furan-2-yl-ethanol has been achieved through a chemoenzymatic approach, as described in a large-scale synthesis process. The asymmetric center of the molecule is generated via a highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by hydroxynitrile lyase from Hevea brasiliensis. This step is followed by a sodium borohydride reduction, yielding the product with an enantiomeric excess of over 99.5% . This method underscores the importance of biocatalysis in the creation of stereogenic centers in chiral intermediates.

Molecular Structure Analysis

The molecular structure of 2-Amino-1-furan-2-yl-ethanol and related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 5-amino-2-furanmethanols, which are closely related to 2-Amino-1-furan-2-yl-ethanol, has been confirmed with 1H NMR data . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds in further chemical transformations.

Chemical Reactions Analysis

2-Amino-1-furan-2-yl-ethanol and its derivatives can undergo a variety of chemical reactions. Notably, 5-amino-2-furanmethanols have been used as dienes in [4+2] cycloadditions, leading to the selective synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions . These reactions highlight the versatility of furan-containing amino alcohols in synthetic organic chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-1-furan-2-yl-ethanol are not detailed in the provided papers, the general properties of furan derivatives can be inferred. Furan compounds are known for their aromaticity and reactivity due to the electron-rich oxygen in the furan ring. The presence of both amino and alcohol functional groups suggests that 2-Amino-1-furan-2-yl-ethanol would exhibit properties such as hydrogen bonding, polarity, and potential for further functionalization.

Scientific Research Applications

Chemoenzymatic Synthesis

  • The compound has been used in the study of lipase-catalyzed asymmetric acylation for the synthesis of furan-based alcohols. These studies reveal insights into enzymatic reactions and kinetic resolutions involving such compounds (Hara et al., 2013).

Catalytic Activity in Lipid Oxidation

  • Research has shown that amino acids can catalyze the formation of 2-vinylfuran from 4-oxo-2-hexenal, a lipid oxidation product, with 1-(furan-2-yl)ethanol playing a crucial role in this process. This highlights its potential in chemical transformations influenced by amino acids (Zeng et al., 2015).

Synthesis of Pharmaceutical Compounds

  • Derivatives of 1-(furan-2-yl)ethanol have been synthesized for potential beta-adrenergic receptor blockade, indicating its utility in creating compounds with specific pharmaceutical properties (Giovanninetti et al., 1981).

Antioxidant Properties

  • Studies have investigated the synthesis of compounds containing the furan-2-yl moiety for their potential antioxidant properties, demonstrating the relevance of such compounds in developing new antioxidant agents (Prabakaran et al., 2021).

Laboratory and Industrial Scale Synthesis

  • A chemoenzymatic approach has been developed for the synthesis of (R)-2-amino-1-(2-furyl)ethanol, highlighting its scalability and potential for industrial application (Purkarthofer et al., 2006).

Role in Electrophilic Substitution Reactions

  • The compound has been used in studies involving electrophilic substitution reactions, such as in the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one, demonstrating its versatility in organic synthesis (Gerçek, 2007).

Pharmaceutical Research

  • Research has been conducted on the potential beta-adrenolytic activity of naphtho[1,2-b]furan derivatives, indicating the relevance of furan-2-yl compounds in the development of new pharmaceuticals (Garuti et al., 1983).

Multi-component Chemical Synthesis

  • The compound has been used in multi-component syntheses of highly functionalized bifurans and furan derivatives, showcasing its utility in complex chemical reactions (Sayahi et al., 2015).

Biochemical Parameter Analysis

  • Studies have analyzed the biochemical parameters during treatment with compounds containing the furan-2-yl moiety, providing insights into their potential biomedical applications (Danilchenko, 2017).

Antimicrobial Evaluation

  • Research on pyrazoline derivatives incorporating the furan-2-yl moiety has been conducted to evaluate their antimicrobial properties, indicating the compound's potential in antimicrobial applications (Sultan et al., 2021).

Safety And Hazards

The safety information for 2-Amino-1-furan-2-yl-ethanol includes hazard statements H301, H312, H332, and precautionary statements P301+P310, P305+P351+P338 .

properties

IUPAC Name

2-amino-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAFPHYLSGNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883720
Record name 2-Furanmethanol, .alpha.-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-furan-2-yl-ethanol

CAS RN

2745-22-4
Record name α-(Aminomethyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, alpha-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, .alpha.-(aminomethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furanmethanol, .alpha.-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(furan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Paolucci, G Rosini - Tetrahedron: Asymmetry, 2007 - Elsevier
This paper outlines our efforts to study the influence of an oxygen atom adjacent to the stereogenic center of β-aminoalcohol derivatives used as ligands for catalysts in the asymmetric …
Number of citations: 42 www.sciencedirect.com
K Wang, B Wang, H Li, X Tuo, K Xiong, M Yan… - Journal of colloid and …, 2019 - Elsevier
… The one-step synthesis consists of reacting 2-amino-1-furan-2-yl-ethanol with an excess of diglycolic anhydrid (Fig. S5, Supporting Information). The final product, with M w of 243.12 g …
Number of citations: 9 www.sciencedirect.com

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